molecular formula C23H23NO4 B4651690 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide

4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide

Cat. No. B4651690
M. Wt: 377.4 g/mol
InChI Key: YRTOZHWKQSHYIO-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide, also known as EPM-01, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-01 is a benzamide derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has also been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects
4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has been reported to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide is its potential therapeutic applications in various diseases. 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development. However, one of the limitations of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide. Firstly, further studies are needed to elucidate the mechanism of action of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide in various diseases. Secondly, the pharmacokinetic and pharmacodynamic properties of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide need to be investigated to determine its suitability for drug development. Thirdly, the potential side effects and toxicity of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide need to be evaluated in preclinical and clinical studies. Fourthly, the efficacy of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide in combination with other drugs or therapies needs to be explored. Finally, the synthesis of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide analogs with improved solubility and bioavailability needs to be investigated.
Conclusion
In conclusion, 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide is a synthetic compound that has shown promising potential in various therapeutic applications. The synthesis of 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide involves the reaction of 4-ethoxyphenol, 4-methoxybenzylamine, and 4-chlorobenzoyl chloride in the presence of a base. 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide possesses anti-inflammatory, anti-tumor, and anti-oxidant properties and exerts its effects through various mechanisms. The future directions for research on 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide include elucidating its mechanism of action, evaluating its pharmacokinetic and pharmacodynamic properties, exploring its potential side effects and toxicity, investigating its efficacy in combination with other drugs or therapies, and synthesizing 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide analogs with improved solubility and bioavailability.

Scientific Research Applications

4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has also been reported to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-3-27-21-12-14-22(15-13-21)28-16-17-4-6-18(7-5-17)23(25)24-19-8-10-20(26-2)11-9-19/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTOZHWKQSHYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-ethoxyphenoxy)methyl]-N-(4-methoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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